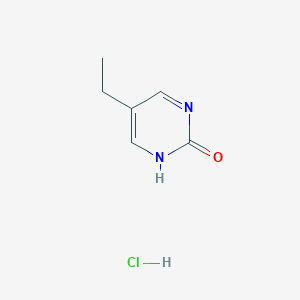

5-Ethyl-2-pyrimidinol hydrochloride

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic compounds are fundamental to organic and medicinal chemistry, with the pyrimidine (B1678525) nucleus being a particularly significant scaffold. researchgate.net Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at the 1 and 3 positions. researchgate.net This structural motif is prevalent in nature, forming the core of essential biomolecules such as the nucleobases uracil, thymine, and cytosine, as well as thiamine (B1217682) (vitamin B1). researchgate.netpharmaguideline.com

The synthetic versatility and structural diversity of the pyrimidine ring have captured the intense interest of chemists. nih.gov Its ability to act as a bioisostere for other aromatic systems, like the phenyl group, and its capacity for forming hydrogen bonds often enhance the properties of molecules in which it is incorporated. nih.gov Consequently, the pyrimidine framework is a privileged structure in drug discovery, with derivatives exhibiting a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities. nih.govorientjchem.org The compound 5-Ethyl-2-pyrimidinol hydrochloride, as a member of this class, is situated within this rich context of chemical and biological importance.

Evolution of Pyrimidinol Synthesis Methodologies

The synthesis of pyrimidine and its derivatives has evolved significantly over the years, with numerous methods developed to access this important heterocyclic core. researchgate.net

Classical approaches often rely on the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine, urea (B33335), or thiourea. researchgate.netresearchgate.net A well-known example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, which provides a straightforward route to dihydropyrimidinones. dntb.gov.ua These can then be further modified to create a variety of pyrimidine derivatives. Another traditional method involves the reaction of β-formyl enamides with urea under microwave irradiation, catalyzed by samarium chloride, to yield pyrimidines. organic-chemistry.org

More contemporary methodologies have focused on increasing efficiency, substrate scope, and functional group tolerance. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are now widely used to create substituted pyrimidines from halogenated pyrimidine precursors. researchgate.netorganic-chemistry.org Multi-component reactions (MCRs) remain a popular and efficient strategy for rapidly building molecular complexity from simple starting materials in a single step. researchgate.net For instance, a three-component reaction involving functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, provides an efficient synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org Other modern techniques include copper-catalyzed cyclizations of ketones with nitriles and oxidative annulation reactions. organic-chemistry.org These advanced methods offer chemists powerful tools for the targeted synthesis of complex pyrimidinol derivatives for various research applications. researchgate.net

Structural Elucidation and Electronic Framework of this compound

The specific structure of this compound consists of a pyrimidine ring substituted with an ethyl group at the 5-position and a hydroxyl group at the 2-position, complexed with hydrochloric acid. The hydroxyl group on the pyrimidinol ring can exist in tautomeric equilibrium with its keto form, 2-oxo-5-ethyl-1,2-dihydropyrimidine.

The core of the molecule is the pyrimidine ring, an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency influences its reactivity, particularly towards nucleophilic substitution. The ethyl group at the C5 position is an electron-donating group, which can slightly modulate the electronic properties of the ring. The hydroxyl group at the C2 position is a strong electron-donating group and can participate in hydrogen bonding, a critical interaction in molecular recognition processes. The hydrochloride form indicates that one of the basic nitrogen atoms of the pyrimidine ring is protonated, forming a salt with chloride as the counter-ion.

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₂O | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 160.60 g/mol | sigmaaldrich.comsigmaaldrich.com |

| InChI | 1S/C6H8N2O.ClH/c1-2-5-3-7-6(9)8-4-5;/h3-4H,2H2,1H3,(H,7,8,9);1H | sigmaaldrich.com |

| InChI Key | WIPOCQXMAZCVTA-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | Cl.CCc1cnc(O)nc1 | sigmaaldrich.com |

| CAS Number | 117889-72-2 | bldpharm.com |

This data is compiled from publicly available chemical supplier information.

Overview of Contemporary Research Trajectories for Pyrimidine-Based Compounds

The pyrimidine scaffold remains a cornerstone of modern chemical and pharmaceutical research, with investigations spanning a multitude of therapeutic areas. researchgate.net The versatility of the pyrimidine ring allows for its incorporation into a vast chemical space, enabling the development of targeted therapeutic agents. nih.gov

A significant area of research is in oncology, where pyrimidine derivatives have been developed as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.gov For example, certain 2,4-di(arylamino)pyrimidine derivatives have been designed and synthesized as potent inhibitors of mutant EGFR kinases involved in cancer. nih.gov Another study highlighted imidazole-pyrimidine-sulfonamide hybrids that showed excellent cytotoxicity against a panel of 60 cancer cell lines. nih.gov

In the field of infectious diseases, pyrimidines are crucial. They form the basis for antiviral agents, including those targeting HIV and other viruses. researchgate.net Researchers have also focused on developing pyrimidine-based antibacterial agents to combat the rise of antibiotic resistance. researchgate.net For instance, pyrimidine-appended Linezolid derivatives have demonstrated significant activity against various strains of Gram-positive bacteria. nih.gov

Furthermore, pyrimidine derivatives are explored for their potential as anti-inflammatory, antioxidant, and central nervous system (CNS) active agents. researchgate.netnih.gov The ongoing research continues to uncover new applications and refine the synthetic strategies to access novel pyrimidine-based molecules with enhanced biological activity and improved pharmacological profiles.

The following table presents examples of research on different pyrimidine derivatives and their reported biological activities.

| Pyrimidine Derivative Type | Target/Application | Key Finding | Source |

| Imidazole-pyrimidine-sulfonamide hybrids | Anticancer (HER2, EGFR mutants) | Demonstrated significant inhibition of HER2 and EGFR mutants with IC₅₀ values in the ng/mL range. | nih.gov |

| Pyrimidine-appended Linezolids | Antibacterial (Gram-positive bacteria) | Several derivatives exhibited potent activity with MIC values of 0.25–1 μg/mL against multiple pathogens. | nih.gov |

| Isatin-pyrimidine hybrids | Antifungal | Showed promising antifungal activity, with some compounds exhibiting better efficacy than the standard drug. | nih.gov |

| Pyrimidine-2,4-diones linked to isoxazolidine | Anti-HIV | Certain compounds showed HIV reverse transcriptase (RT) inhibitor activity in the nanomolar range. | researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-ethyl-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-2-5-3-7-6(9)8-4-5;/h3-4H,2H2,1H3,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPOCQXMAZCVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=O)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to 5-Ethyl-2-pyrimidinol Hydrochloride

The traditional synthesis of the pyrimidine (B1678525) core relies on the condensation of a C-C-C dielectrophile with a N-C-N dinucleophile. For this compound, these routes are characterized by both multi-step sequences involving the preparation of key precursors and more direct condensation pathways.

Multi-Step Approaches and Key Intermediates

Key intermediates in these multi-step approaches include:

Ethyl 2-formylbutanoate: This β-dicarbonyl equivalent is a primary precursor. Its synthesis can be achieved through the formylation of ethyl butanoate.

2-Ethylmalondialdehyde: Another suitable three-carbon electrophile, though it can be less stable than its ester or ketone analogues.

Urea (B33335) or Guanidine Hydrochloride: Urea is the most direct reagent to install the 2-hydroxyl (or its tautomeric 2-oxo) functionality. Guanidine can also be used, leading to a 2-aminopyrimidine (B69317) that can be subsequently hydrolyzed to the desired pyrimidinol.

The general sequence involves the independent synthesis of the three-carbon intermediate, followed by a final, often acid- or base-catalyzed, cyclization with urea to construct the heterocyclic ring.

Table 1: Key Intermediates and Reagents for Established Synthetic Routes

| Intermediate/Reagent | Role in Synthesis | Typical Precursor(s) |

|---|---|---|

| Ethyl 2-formylbutanoate | Three-carbon electrophilic unit | Ethyl butanoate, Ethyl formate |

| 2-Ethyl-1,3-propanedial | Three-carbon electrophilic unit | Propionaldehyde derivatives |

| Urea | N-C-N dinucleophile source for the pyrimidinone ring | Commercially available |

| Guanidine Hydrochloride | Alternative N-C-N source, yields 2-aminopyrimidine intermediate | Commercially available |

Direct Cyclization and Condensation Pathways

More convergent synthetic designs focus on direct cyclization, where the key fragments are combined in a single step to form the pyrimidine ring. The most common and established direct condensation for this class of compounds is the Principal Synthesis. This reaction involves the condensation of a β-dicarbonyl compound with urea.

For 5-Ethyl-2-pyrimidinol, this pathway would involve the reaction of a 2-ethyl-substituted β-dicarbonyl compound, such as ethyl 2-formylbutanoate, with urea. The reaction is typically promoted by a strong acid or base. The mechanism proceeds through initial Schiff base formation between urea and one of the carbonyl groups, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring. This direct approach is atom-economical and is often preferred in industrial settings for its efficiency.

Development of Novel and Sustainable Synthetic Strategies

Recent advancements in organic synthesis have focused on developing greener, more efficient, and versatile methods for constructing heterocyclic scaffolds like this compound. These strategies include the use of advanced catalytic systems, environmentally friendly reaction conditions, and multi-component reactions.

Catalytic Systems for this compound Synthesis

The classic condensation reactions for pyrimidine synthesis often require stoichiometric amounts of strong acids or bases, which can lead to waste generation and difficult workups. Modern approaches utilize catalytic systems to overcome these limitations. While specific catalysts for 5-Ethyl-2-pyrimidinol are not extensively documented, principles from related pyrimidine syntheses can be applied.

Lewis Acid Catalysis: Catalysts such as zirconium chloride have been shown to be effective in the synthesis of dihydropyrimidinones via the Biginelli reaction. Such catalysts could be adapted to promote the condensation-cyclization leading to 5-Ethyl-2-pyrimidinol by activating the carbonyl groups of the electrophilic precursor.

Brønsted Acid Catalysis: Brønsted acidic ionic liquids have emerged as recyclable and efficient catalysts for synthesizing various heterocyclic compounds, including benzo flinders.edu.auresearchgate.netimidazo[1,2-a]pyrimidines. rsc.orgresearchgate.net Their use could facilitate the dehydration step in the pyrimidine ring formation under milder conditions.

Heterogeneous Catalysis: Solid catalysts like hydrotalcite, a heterogeneous base, have been successfully used for the one-pot synthesis of dihydropyrimidinones. scispace.com Such reusable catalysts simplify product isolation and minimize aqueous waste, aligning with the principles of green chemistry.

Table 2: Comparison of Potential Catalytic Systems for Pyrimidine Synthesis

| Catalyst Type | Example(s) | Advantages | Potential Application |

|---|---|---|---|

| Lewis Acids | Zirconium(IV) chloride | Mild reaction conditions, high efficiency. | Activation of carbonyl intermediates. |

| Brønsted Acids | Acidic Ionic Liquids rsc.orgresearchgate.net | Recyclable, low toxicity, thermally stable. | Catalyzing condensation and dehydration. |

| Heterogeneous Bases | Mg/Fe Hydrotalcite scispace.com | Reusable, easy separation, environmentally benign. | Promoting cyclization under solvent-free conditions. |

Environmentally Conscious and Solvent-Free Reaction Conditions

A major focus of modern synthetic chemistry is the reduction or elimination of volatile and toxic organic solvents. scispace.com For pyrimidine synthesis, solvent-free reaction conditions have proven highly effective. rsc.orgresearchgate.netresearchgate.net These reactions are often conducted by heating a mixture of the neat reactants, sometimes with a catalytic amount of a promoter. Microwave irradiation has also been employed as an energy-efficient method to accelerate these reactions, often leading to significantly reduced reaction times and improved yields under catalyst-free and solvent-free conditions. researchgate.net The adoption of such protocols for the synthesis of this compound would offer a greener alternative to traditional solvent-based methods, reducing environmental impact and operational costs. scispace.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants are combined in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient synthetic strategy. nih.govresearchgate.net The Biginelli reaction, a classic MCR, produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. scispace.com

To synthesize 5-Ethyl-2-pyrimidinol via an MCR, a modified Biginelli-type approach could be envisioned. This would involve the one-pot condensation of propanal (as the source of the ethyl group), an appropriate β-dicarbonyl compound, and urea. A subsequent oxidation step would be required to convert the initially formed dihydropyrimidine (B8664642) to the aromatic pyrimidinol. The development of a direct MCR that yields the aromatic product without a separate oxidation step remains a significant goal. Such MCRs offer numerous advantages, including:

Operational Simplicity: Combining multiple steps into one operation saves time and resources.

Atom Economy: MCRs are designed to incorporate most or all atoms from the starting materials into the final product. nih.gov

Rapid Library Generation: The ability to vary each component allows for the rapid synthesis of a diverse library of related compounds for screening purposes. researchgate.net

Table 3: Features of Sustainable Synthetic Approaches

| Strategy | Key Features | Relevance to 5-Ethyl-2-pyrimidinol Synthesis |

|---|---|---|

| Solvent-Free Synthesis | Reduced waste, lower environmental impact, simplified purification. scispace.comresearchgate.net | Heating neat reactants (e.g., 2-ethyl-β-dicarbonyl and urea) with a solid catalyst. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. researchgate.net | Accelerating the direct condensation pathway. |

| Multi-Component Reactions | High efficiency, atom economy, operational simplicity. nih.govresearchgate.net | A modified Biginelli reaction followed by oxidation, or a novel direct MCR. |

Derivatization and Functionalization of the Pyrimidinol Core

The inherent reactivity of the pyrimidine ring, coupled with the presence of the hydroxyl and ethyl groups, offers a versatile platform for a variety of chemical transformations. These modifications are essential for developing new derivatives with potentially enhanced properties.

The pyrimidine ring in 5-Ethyl-2-pyrimidinol can undergo both electrophilic and nucleophilic substitution reactions, although the reaction conditions and regioselectivity are highly dependent on the nature of the reactants and the electronic properties of the pyrimidine core. The presence of the electron-donating hydroxyl group at the C2 position and the ethyl group at the C5 position significantly influences the ring's reactivity.

Electrophilic Aromatic Substitution: The 2-hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. In the case of 5-Ethyl-2-pyrimidinol, the C4 and C6 positions are ortho to the hydroxyl group. However, the pyrimidine ring itself is an electron-deficient system, which generally deactivates it towards electrophilic attack compared to benzene. Computational studies on similar pyrimidine systems suggest that the C5 position is often the most susceptible to electrophilic attack in the absence of strong activating groups. nih.gov In 5-Ethyl-2-pyrimidinol, the activating effect of the hydroxyl group may overcome the inherent electron deficiency of the ring, allowing for substitution at the C4 or C6 positions. Common electrophilic substitution reactions could include nitration, halogenation, and Friedel-Crafts reactions, though potentially requiring forcing conditions.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly when a good leaving group is present. While the hydroxyl group itself is a poor leaving group, it can be converted into a better one, such as a tosylate or triflate. Alternatively, the introduction of a halogen at the C4 or C6 position would render these sites highly susceptible to nucleophilic displacement. Studies on related chloropyrimidines have shown that they readily undergo nucleophilic substitution with various nucleophiles. nih.gov The rate of these SNAr reactions is typically second order, depending on the concentration of both the pyrimidine substrate and the nucleophile. msu.edulibretexts.org

A summary of potential substitution reactions is presented in the table below.

| Reaction Type | Reagent/Conditions | Potential Product |

| Nitration | HNO₃/H₂SO₄ | 5-Ethyl-4-nitro-2-pyrimidinol hydrochloride |

| Bromination | Br₂/FeBr₃ | 4-Bromo-5-ethyl-2-pyrimidinol hydrochloride |

| Chlorination | Cl₂/AlCl₃ | 4-Chloro-5-ethyl-2-pyrimidinol hydrochloride |

| Nucleophilic Substitution (on a 4-chloro derivative) | R-NH₂ | 4-Amino-5-ethyl-2-pyrimidinol hydrochloride |

| Nucleophilic Substitution (on a 4-chloro derivative) | NaOR | 4-Alkoxy-5-ethyl-2-pyrimidinol hydrochloride |

The 2-hydroxyl group of 5-Ethyl-2-pyrimidinol is a key functional handle for derivatization. Its reactivity is analogous to that of phenols and other enolic systems.

Etherification: The hydroxyl group can be converted to an ether linkage via reactions such as the Williamson ether synthesis. Deprotonation with a suitable base to form the pyrimidinolate anion, followed by reaction with an alkyl halide, would yield the corresponding 2-alkoxy-5-ethylpyrimidine.

Esterification: Reaction with acyl chlorides or acid anhydrides under basic conditions would lead to the formation of the corresponding 2-acyloxy-5-ethylpyrimidine esters.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a more effective leaving group to facilitate nucleophilic substitution at the C2 position. Common reagents for this purpose include tosyl chloride (TsCl) or trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O). The resulting 2-tosyloxy or 2-triflyloxy pyrimidine can then be displaced by a variety of nucleophiles.

A summary of these transformations is provided in the table below.

| Transformation | Reagent/Conditions | Product Class |

| Etherification | 1. NaH 2. R-X | 2-Alkoxy-5-ethylpyrimidine |

| Esterification | RCOCl, Pyridine | 2-Acyloxy-5-ethylpyrimidine |

| Tosylation | TsCl, Pyridine | 2-Tosyloxy-5-ethylpyrimidine |

| Trilation | Tf₂O, Pyridine | 2-Triflyloxy-5-ethylpyrimidine |

The ethyl group at the C5 position, while generally less reactive than the pyrimidine core or the hydroxyl group, can also be a site for chemical modification.

Benzylic-type Reactivity: Although not a true benzylic position, the α-carbon of the ethyl group may exhibit some enhanced reactivity due to its attachment to the aromatic pyrimidine ring. Radical halogenation, for instance with N-bromosuccinimide (NBS), could potentially introduce a halogen at the α-position, creating a handle for further substitution reactions.

Oxidation: Strong oxidizing agents could potentially oxidize the ethyl group. Depending on the reaction conditions, this could lead to the formation of a 5-acetyl-2-pyrimidinol or, with more vigorous oxidation, a 2-hydroxypyrimidine-5-carboxylic acid.

Detailed Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanisms, including the kinetics and thermodynamics of each step and the role of any intermediates, is fundamental for optimizing reaction conditions and predicting outcomes.

The kinetics of the synthetic and derivatization reactions of this compound are critical for process control and optimization. For instance, in nucleophilic substitution reactions, the rate is typically dependent on the concentrations of both the pyrimidine substrate and the nucleophile, following second-order kinetics. libretexts.orglibretexts.org The rate constant (k) is influenced by factors such as temperature, solvent polarity, and the nature of the leaving group and nucleophile. nih.gov

Thermodynamic studies provide insight into the feasibility and position of equilibrium for a given reaction. Computational studies on related pyrimidine systems have been used to calculate the Gibbs free energy changes (ΔG) for various reaction pathways, helping to identify the most thermodynamically favorable products. researchgate.netnih.gov For example, the tautomeric equilibrium between the 2-hydroxypyrimidine (B189755) form and its 2-oxo-1,2-dihydropyrimidine isomer is a key thermodynamic consideration.

In nucleophilic aromatic substitution (SNAr) reactions, the mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov The formation of this intermediate is often the rate-determining step.

The synthesis of the pyrimidine ring itself involves several key intermediates. For example, in the common synthesis from an amidine and a β-dicarbonyl compound, intermediates such as enamines and imines are formed en route to the final cyclized product. youtube.com The identification and characterization of these intermediates, whether through spectroscopic methods or computational modeling, are essential for a complete understanding of the reaction mechanism. Computational studies have proven valuable in elucidating the structures and energies of these transient species. rsc.org

Theoretical and Computational Chemistry of 5 Ethyl 2 Pyrimidinol Hydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, providing a detailed description of the electron distribution and energy levels. For 5-Ethyl-2-pyrimidinol hydrochloride, these calculations are instrumental in understanding its intrinsic chemical nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for the computational study of pyrimidine (B1678525) derivatives due to its balance of accuracy and computational cost. jchemrev.comubc.ca DFT calculations, particularly using the B3LYP functional with basis sets such as 6-31G* or 6-311++G(d,p), are employed to optimize the molecular geometry of this compound. tandfonline.com This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For the pyrimidine ring of this compound, DFT calculations can predict the precise bond lengths between carbon and nitrogen atoms, as well as the geometry of the ethyl and hydroxyl substituents. These theoretical values can then be compared with experimental data from techniques like X-ray crystallography, where available, to validate the computational model. jchemrev.com

Table 1: Illustrative Theoretical Structural Parameters of 5-Ethyl-2-pyrimidinol

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-N1 | 1.38 Å |

| Bond Length | C5-C4 | 1.36 Å |

| Bond Length | C5-C(ethyl) | 1.51 Å |

| Bond Angle | N1-C2-N3 | 118° |

| Bond Angle | C4-C5-C6 | 121° |

| Dihedral Angle | C4-C5-C(ethyl)-C(methyl) | ~60° (gauche) or ~180° (anti) |

Note: These are illustrative values based on typical DFT calculations for similar pyrimidine derivatives and may not represent the exact values for this compound.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ekb.egirjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ekb.eg For this compound, DFT calculations can provide the energies of these frontier orbitals. The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack. In pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring and electron-donating substituents, while the LUMO is distributed over the ring and any electron-withdrawing groups. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies of 5-Ethyl-2-pyrimidinol

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are illustrative values based on typical DFT calculations for similar pyrimidine derivatives and may not represent the exact values for this compound.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. rsc.org The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential. earthlinepublishers.com

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms and the oxygen atom of the hydroxyl group, indicating these are sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the pyrimidine ring and the ethyl group would exhibit positive potential. The presence of the hydrochloride would significantly influence the MEP, with the chloride ion creating a strong region of negative potential in its vicinity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule, allowing for the exploration of its conformational landscape and flexibility over time. benthamdirect.comacs.org For this compound, MD simulations can reveal the preferred orientations of the ethyl group and the hydroxyl group relative to the pyrimidine ring.

The ethyl group can rotate around the C5-C(ethyl) bond, leading to different conformers, such as gauche and anti-rotamers. lumenlearning.com The relative energies of these conformers can be calculated to determine their populations at a given temperature. Conformational analysis of saturated heterocyclic rings has shown that the energetic preference for substituents can be quantified. researchgate.netrsc.org Similarly, the orientation of the hydroxyl group can be influenced by intramolecular hydrogen bonding with the adjacent nitrogen atom, which can be investigated through MD simulations. The presence of the hydrochloride will also impact the conformational preferences due to electrostatic interactions.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and vibrational modes.

Theoretical Vibrational Spectroscopy (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. cardiff.ac.uk By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. researchgate.net These calculated frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. nih.gov

The calculated IR and Raman spectra for this compound would show characteristic peaks for the pyrimidine ring vibrations, C-H stretching and bending modes of the ethyl group, and the O-H stretching of the pyrimidinol tautomer. youtube.comwiley.com For instance, the C=O stretching frequency in the pyrimidinone tautomer would be a prominent feature in the IR spectrum. Comparison of the theoretical spectra with experimental data can aid in the assignment of the observed spectral bands to specific molecular motions. core.ac.ukresearchgate.netacs.org

Table 3: Illustrative Calculated Vibrational Frequencies for 5-Ethyl-2-pyrimidinol

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Stretch (aromatic) | 3100 |

| C-H Stretch (aliphatic) | 2980 |

| C=O Stretch (pyrimidinone) | 1680 |

| C=C/C=N Ring Stretch | 1600-1400 |

| C-O Stretch | 1250 |

Note: These are illustrative values based on typical DFT calculations for similar pyrimidine derivatives and may not represent the exact values for this compound.

Predictive Nuclear Magnetic Resonance (NMR) Chemical Shift Analysis

Predictive NMR chemical shift analysis is a powerful computational tool for verifying chemical structures and understanding the electronic environment of nuclei. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculation of the isotropic magnetic shielding constants of the nuclei in the optimized molecular structure.

The accuracy of these predictions can be enhanced by using sophisticated basis sets and considering solvent effects, which are particularly relevant for a hydrochloride salt. Machine learning approaches, which are trained on large datasets of experimental and calculated spectra, are also emerging as a rapid and accurate method for NMR prediction. nih.gov

In the case of this compound, the protonation at one of the nitrogen atoms and the tautomeric equilibrium between the -ol and -one forms significantly influence the chemical shifts. The ethyl group at the 5-position will also have a characteristic set of signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-4/H-6 | 8.0 - 8.5 | Doublet | The exact shift depends on the protonation site and tautomeric form. |

| H-6/H-4 | 7.8 - 8.3 | Doublet | The exact shift depends on the protonation site and tautomeric form. |

| -CH₂- (Ethyl) | 2.5 - 2.8 | Quartet | Coupled to the methyl protons. |

| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet | Coupled to the methylene (B1212753) protons. |

| N-H | 10.0 - 13.0 | Broad Singlet | Highly dependent on solvent and concentration. |

| O-H (ol form) | 9.0 - 12.0 | Broad Singlet | Present in the pyrimidinol tautomer. |

Note: These are generalized predictions based on related structures. Actual values may vary based on the specific computational method and parameters used.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 165 |

| C-4 | 145 - 155 |

| C-5 | 110 - 120 |

| C-6 | 140 - 150 |

| -CH₂- (Ethyl) | 20 - 25 |

| -CH₃ (Ethyl) | 10 - 15 |

Note: These are generalized predictions based on related structures. Actual values may vary based on the specific computational method and parameters used.

For comparison, the experimental ¹H NMR spectrum of the parent compound, 2-Hydroxypyrimidine (B189755) hydrochloride, shows distinct peaks that can be correlated with the predicted values for the ethyl derivative. chemicalbook.com

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry offers invaluable insights into the pathways of chemical reactions, allowing for the study of transition states and intermediates that are often transient and difficult to detect experimentally. The synthesis of this compound likely involves the condensation of a three-carbon precursor with a urea (B33335) or a related amidine derivative.

DFT calculations can be used to model the reaction coordinates of various proposed synthetic routes. researchgate.net For instance, the Biginelli reaction, a well-known multicomponent reaction for the synthesis of dihydropyrimidines, can be studied computationally to understand its mechanism, which involves a series of steps including condensation, cyclization, and dehydration. nih.gov The role of the acid catalyst in protonating intermediates and lowering activation barriers can be explicitly modeled.

Potential reaction pathways for the formation of the pyrimidine ring can be evaluated by calculating the Gibbs free energy of activation for each elementary step. This allows for the identification of the most energetically favorable route. nih.gov

Modeling of Chemical Interactions and Reactivity Profiles

The chemical behavior of this compound is dictated by its electronic structure. Molecular modeling techniques can be used to visualize and quantify its reactivity profile.

A key aspect to model is the tautomeric equilibrium between the 2-pyrimidinol and pyrimidin-2-one forms. Computational studies on analogous 2-hydroxypyridines have shown that the relative stability of the tautomers is influenced by substituent effects and the solvent environment. nih.govnih.gov For this compound, the ethyl group, being an electron-donating group, can influence the electron density distribution in the ring and thus the tautomeric preference.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial in understanding reactivity. The energy and distribution of these orbitals can indicate the molecule's ability to donate or accept electrons in chemical reactions.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of 5-Ethyl-2-pyrimidinol hydrochloride. By providing the exact mass of the molecular ion, HRMS allows for the precise determination of the elemental composition. The empirical formula for the hydrochloride salt is C₆H₉ClN₂O, with a corresponding molecular weight of approximately 160.60 g/mol . sigmaaldrich.com For the free base, 5-Ethyl-2-pyrimidinol (C₆H₈N₂O), the expected exact mass would be calculated and compared against the high-resolution mass spectrum to confirm the molecular formula.

Furthermore, HRMS is a powerful tool for impurity profiling. It can detect and identify potential process-related impurities or degradation products, even at trace levels, by their accurate mass measurements. This capability is crucial for ensuring the quality and purity of the compound. While specific impurity data for this compound is not publicly available, the methodology allows for the identification of byproducts from its synthesis, such as unreacted starting materials or isomers.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Empirical Formula | C₆H₉ClN₂O sigmaaldrich.com |

| Molecular Weight | 160.60 g/mol sigmaaldrich.com |

| InChI | 1S/C6H8N2O.ClH/c1-2-5-3-7-6(9)8-4-5;/h3-4H,2H2,1H3,(H,7,8,9);1H sigmaaldrich.com |

| InChI Key | WIPOCQXMAZCVTA-UHFFFAOYSA-N sigmaaldrich.com |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insight into the molecular structure of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information, multi-dimensional techniques like 2D NMR are essential for unambiguous signal assignment. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the ethyl group and the pyrimidine (B1678525) ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached (one-bond) and long-range (multiple-bond) carbon atoms, respectively. This allows for the complete and confident assignment of all proton and carbon resonances.

Solid-State NMR (ssNMR): This technique would be employed to study the compound in its native solid form. ssNMR can provide information about the molecular structure, conformation, and intermolecular interactions within the crystal lattice, which may differ from the solution state. It is particularly useful for characterizing polymorphism, where a compound may exist in different crystalline forms.

Although specific 2D NMR spectra for this compound are not widely published, data for analogous pyrimidine structures are available and demonstrate the power of these methods for structural elucidation. nih.govchemicalbook.com

Table 2: Predicted NMR Data for 5-Ethyl-2-pyrimidinol

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Ethyl -CH₃) | ~1.2 | Triplet |

| ¹H (Ethyl -CH₂) | ~2.6 | Quartet |

| ¹H (Ring CH) | 7.0 - 8.5 | Varies |

| ¹³C (Ethyl -CH₃) | ~15 | - |

| ¹³C (Ethyl -CH₂) | ~25 | - |

| ¹³C (Ring C) | 120 - 160 | - |

Note: These are predicted values based on related structures. Actual experimental values may vary.

Comprehensive Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves to identify the functional groups and provide a unique "molecular fingerprint" for this compound.

FT-IR Spectroscopy: An FT-IR spectrum reveals the characteristic vibrational modes of the molecule. Key absorptions would be expected for the O-H stretch (often broad due to hydrogen bonding, ~3200-3600 cm⁻¹), N-H stretches (if tautomerism occurs, ~3100-3500 cm⁻¹), C-H stretches from the ethyl group and aromatic ring (~2850-3100 cm⁻¹), C=N and C=C ring stretching vibrations (~1400-1650 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The pyrimidine ring vibrations would be expected to produce strong and characteristic Raman signals.

Together, these spectra offer a detailed picture of the molecular bonding and are invaluable for confirming the presence of key functional groups and for quality control purposes. chemicalbook.com

Table 3: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H / N-H Stretch | 3100 - 3600 | FT-IR |

| C-H Stretch (Aliphatic/Aromatic) | 2850 - 3100 | FT-IR, Raman |

| C=N / C=C Ring Stretch | 1400 - 1650 | FT-IR, Raman |

X-ray Crystallography for Precise Solid-State Structure Determination

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. nist.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for analyzing non-volatile polar compounds like this one. ptfarm.pl A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netpensoft.net Detection is commonly performed using a UV detector at a wavelength where the pyrimidine ring exhibits strong absorbance. This method can effectively separate the target compound from impurities, allowing for accurate purity determination (e.g., >98%). rjptonline.org

Gas Chromatography (GC): GC can also be used, potentially after derivatization to increase the volatility and thermal stability of the compound. nist.govnih.gov A GC method would provide information on volatile impurities.

These chromatographic methods are validated to ensure they are accurate, precise, and robust, making them suitable for quality control in a research or production environment. researchgate.netrjptonline.org

Table 4: Typical RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane) researchgate.net |

| Mobile Phase | Acetonitrile / Buffered Aqueous Solution researchgate.netpensoft.net |

| Detection | UV Spectrophotometry researchgate.net |

| Flow Rate | Isocratic or Gradient researchgate.net |

Applications As a Strategic Building Block and Precursor in Organic Synthesis

Utilization in the Construction of Complex Heterocyclic Systems

Role in the Synthesis of Novel Organic Scaffolds

The potential for 5-Ethyl-2-pyrimidinol hydrochloride to serve as a scaffold for the synthesis of novel organic structures is theoretically plausible. The pyrimidine (B1678525) core can be a central framework onto which various functional groups are introduced. The ethyl group at the 5-position and the hydroxyl group at the 2-position could be modified or used as handles for further synthetic transformations. For instance, the hydroxyl group could be converted to a leaving group to allow for the introduction of other functionalities via nucleophilic substitution. Nevertheless, specific instances of its use in developing new molecular scaffolds are not detailed in the accessible literature.

Development of New Synthetic Methodologies Employing this compound

The development of novel synthetic methodologies often relies on the exploration of the reactivity of readily available starting materials. While general methods for the synthesis of substituted pyrimidines are well-established, methodologies that specifically employ this compound as a key reactant to achieve unique chemical transformations have not been prominently featured in research publications.

Precursor Roles in Non-Biological Advanced Materials Chemistry

The application of pyrimidine-based compounds in the field of non-biological advanced materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymers, is an active area of research. The electron-deficient nature of the pyrimidine ring can impart desirable electronic properties to materials. However, there is no specific information available that details the use of this compound as a precursor for such advanced materials.

Chemical Reactivity and Transformation Pathways

Hydrolytic and Oxidative Degradation Mechanisms (Intrinsic Chemical Stability)

The intrinsic chemical stability of 5-Ethyl-2-pyrimidinol hydrochloride is a critical factor in its handling and application. This stability is primarily challenged by hydrolytic and oxidative degradation pathways.

Hydrolytic Degradation:

The pyrimidine (B1678525) ring, in general, is susceptible to hydrolysis under certain conditions. Studies on related pyrimidine derivatives, such as pyrimidinesulphonates, have shown that they undergo ready hydrolysis to the corresponding pyrimidinones (B12756618) in both acidic and alkaline conditions. acs.org For 5-Ethyl-2-pyrimidinol, which predominantly exists as the 2-pyrimidinone tautomer, the pyrimidine ring itself can be cleaved under harsh conditions. The degradation of pyrimidines ultimately leads to simpler, water-soluble products like β-alanine, carbon dioxide, and ammonia. creative-proteomics.comwikipedia.orgegyankosh.ac.in The presence of the hydrochloride salt indicates that the compound is likely more stable in acidic conditions, as protonation of the ring nitrogens can decrease the susceptibility to nucleophilic attack by water. However, under neutral or basic conditions, the rate of hydrolysis may increase. The ethyl group at the 5-position is expected to have a minor electronic effect on the rate of hydrolysis.

Oxidative Degradation:

The oxidative degradation of pyrimidines can proceed through various mechanisms, often involving reactive oxygen species (ROS). The C5-C6 double bond in the pyrimidine ring is a primary site for attack by hydroxyl radicals (•OH). researchgate.netnih.gov Such reactions can lead to the formation of a variety of oxidized products. For instance, the oxidation of pyrimidine nucleosides with osmium tetroxide results in the formation of dihydroxy-pyrimidone derivatives. nih.gov Similarly, oxidation of pyrimidine bases with hydrogen peroxide in the presence of hydrochloric acid can yield chlorinated and hydroxylated products. nih.gov

Table 1: Summary of Potential Degradation Pathways

| Degradation Type | Conditions | Potential Products | Influencing Factors |

| Hydrolytic | Acidic or alkaline pH | Ring-opened products (e.g., β-ureidopropionate derivatives), eventually leading to β-alanine, CO₂, and ammonia. creative-proteomics.comwikipedia.orgegyankosh.ac.in | pH, temperature. |

| Oxidative | Presence of ROS (e.g., •OH, H₂O₂) | Hydroxylated and chlorinated derivatives, ring-opened products, imidazole (B134444) derivatives. creative-proteomics.comresearchgate.netnih.govnih.govnih.gov | Presence of oxidizing agents, metal catalysts, light. |

Acid-Base Equilibria and Protonation/Deprotonation Studies

The acid-base properties of this compound are fundamental to its behavior in solution. The molecule possesses both acidic and basic centers, primarily the hydroxyl group and the ring nitrogen atoms.

Tautomerism and pKa:

2-Hydroxypyrimidine (B189755) exists in a tautomeric equilibrium with its keto form, 2-pyrimidinone. nih.govnih.gov Spectroscopic and computational studies have shown that the pyridone form is generally favored, especially in polar solvents and the solid state. This equilibrium is crucial as the two tautomers exhibit different acid-base properties.

The protonation and deprotonation of 2-hydroxypyrimidine have been studied, and pKa values have been reported. The pKa for the protonation of the ring nitrogen is influenced by the solvent. nih.gov For the parent 2-hydroxypyrimidine, the pKa values are critical for understanding its charge state at different pH values. The presence of the ethyl group at the 5-position in 5-Ethyl-2-pyrimidinol is expected to have a slight electron-donating effect, which may subtly alter the pKa values compared to the unsubstituted parent compound.

As a hydrochloride salt, 5-Ethyl-2-pyrimidinol will be protonated in its solid form. In aqueous solution, the degree of protonation will be dependent on the pH. The hydrochloride salt form generally enhances water solubility. mdpi.com However, the stability of such salts can be influenced by environmental factors like humidity, which can lead to disproportionation back to the free base. nih.gov

Table 2: Acid-Base Properties of 2-Hydroxypyrimidine

| Property | Description | Reported Values/Observations |

| Tautomerism | Equilibrium between 2-hydroxypyrimidine and 2-pyrimidinone forms. nih.govnih.gov | 2-Pyrimidinone form is generally more stable. |

| pKa | Acid dissociation constants for protonated and neutral species. | The pKa of related compounds is solvent-dependent. nih.gov |

| Salt Form | Exists as a hydrochloride salt. | Enhanced water solubility compared to the free base. mdpi.com Potential for disproportionation under certain conditions. nih.gov |

Photochemical Reactivity and Light-Induced Transformations

The absorption of ultraviolet (UV) light can induce significant chemical transformations in pyrimidine derivatives. These photochemical reactions are of particular interest due to their relevance in various biological and chemical processes.

Photodegradation Pathways:

Studies on the photolytic degradation of 2-hydroxypyridine, a related compound, have shown that UV irradiation leads to its disappearance, with the rate being influenced by factors such as pH, dissolved oxygen, and the presence of radical scavengers. nih.gov The degradation is often faster at lower pH and is enhanced by the presence of oxygen, indicating a significant photooxidation pathway. The addition of radical scavengers can inhibit the degradation, suggesting the involvement of radical intermediates. nih.gov

For pyrimidinones, UV irradiation can lead to the formation of photolesions. The excited singlet state lifetime is strongly affected by the solvent, and both internal conversion and intersystem crossing contribute to its decay. nih.gov The consumption quantum yields are highly dependent on the solvent, with hydrogen abstraction from the solvent by the triplet state being a proposed mechanism. nih.gov

The photochemical degradation of pyrimidine derivatives can lead to a variety of products. For instance, the UV irradiation of pyrimidine in water ice can lead to the formation of oxidized derivatives like 4(3H)-pyrimidone and uracil. nih.gov The degradation pathways can involve reactions at the piperazinyl substituent, the quinolone moiety, and the cyclopropyl (B3062369) group in more complex structures. nih.gov

Table 3: Factors Influencing Photochemical Reactivity

| Factor | Effect on 2-Hydroxypyridine/Pyrimidinone Degradation | Reference |

| pH | Faster degradation at lower pH. | nih.gov |

| Dissolved Oxygen | Increases the rate of removal, indicating a photooxidation pathway. | nih.gov |

| Radical Scavengers | Inhibit the degradation process. | nih.gov |

| Solvent | Strongly affects the excited state lifetime and degradation quantum yield. | nih.gov |

Investigation of Coordination Chemistry: Ligand Properties and Metal Complex Formation

The nitrogen atoms of the pyrimidine ring and the exocyclic oxygen atom of the pyrimidinol/pyrimidinone tautomer provide potential coordination sites for metal ions. The study of the coordination chemistry of this compound reveals its potential to act as a ligand in the formation of metal complexes.

Ligand Properties and Coordination Modes:

2-Hydroxypyrimidine and its derivatives can act as versatile ligands, coordinating to metal ions in various modes. They can act as monodentate ligands through one of the ring nitrogens or the exocyclic oxygen, or as bidentate or bridging ligands. The specific coordination mode is influenced by the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. For example, pyrimidine itself can act as a bridging ligand in platinum(II) complexes. nih.gov

Metal Complex Formation:

A number of metal complexes with pyrimidine and hydroxypyrimidine derivatives have been synthesized and characterized. For instance, copper(II) complexes with thymine, an N(1)-bonded pyrimidine derivative, have been structurally characterized. acs.org The synthesis of a new copper(II) coordination compound with a ligand containing a 5-ethyl-triazole moiety, which is structurally related to 5-ethyl-2-pyrimidinol, has been reported. researchgate.net In this complex, the ligand acts as a bidentate-bridging ligand. researchgate.net

Furthermore, metal complexes of 5-carboxy-2-thiouracil, a related pyrimidine derivative, have been synthesized with various transition metals, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). nih.gov The characterization of these complexes provides insight into the potential coordination behavior of pyrimidinol-based ligands.

Table 4: Examples of Metal Complexes with Related Ligands

| Metal Ion | Ligand | Coordination Mode | Reference |

| Platinum(II) | Pyrimidine | Bridging | nih.gov |

| Copper(II) | Thymine | N(1)-bonded | acs.org |

| Copper(II) | 3-(2-pyridyl)-5-ethyl-1,2,4-triazole | Bidentate-bridging | researchgate.net |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 5-Carboxy-2-thiouracil | Not specified | nih.gov |

Future Research Directions and Unexplored Avenues

Innovations in Green Chemistry Approaches for 5-Ethyl-2-pyrimidinol Hydrochloride Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in contemporary chemistry. Future research should prioritize the development of green synthetic routes to this compound that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Key areas for innovation include:

Aqueous and Catalyst-Free Conditions: Research efforts could focus on one-pot, multicomponent reactions in aqueous media. researchgate.net The use of water as a solvent is highly desirable due to its non-toxic, inexpensive, and environmentally friendly nature. researchgate.net Furthermore, exploring catalyst-free conditions, potentially facilitated by microwave irradiation or ultrasonic irradiation, could lead to cleaner and more efficient syntheses with simplified workup procedures. researchgate.netresearchgate.net

Biodegradable Catalysts: The use of cheap, readily available, and biodegradable catalysts, such as citric acid, has shown promise in the synthesis of related pyrimidine (B1678525) derivatives and should be investigated for the synthesis of this compound. researchgate.net

Heterogeneous and Recyclable Catalysts: To improve the sustainability of the synthesis, the development and application of heterogeneous catalysts, such as zeolite molecular sieves or magnetically recoverable nanoparticles, should be explored. researchgate.netnih.gov These catalysts offer the advantages of easy separation from the reaction mixture and the potential for reuse over multiple reaction cycles, thereby reducing waste and cost. nih.govorgsyn.org

Exploration of Unconventional Reactivity and Novel Reaction Pathways

Understanding the inherent reactivity of this compound is crucial for discovering new transformations and applications. Future studies should venture beyond traditional reactions and explore unconventional pathways.

Potential avenues of exploration include:

Photochemical Reactions: The study of photochemical transformations, such as [4+4] cycloadditions reported for related heterocyclic systems like 2-pyridones, could unveil novel reaction pathways and lead to the synthesis of complex polycyclic structures. nih.gov Investigating the behavior of this compound under various light conditions could reveal unique rearrangements and cyclization reactions. nih.gov

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key building block would enable the rapid and efficient construction of diverse and complex molecular architectures. researchgate.netresearchgate.net This approach is highly atom-economical and aligns with the principles of green chemistry.

Domino and Tandem Reactions: Research into domino or tandem reaction sequences, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, could provide highly efficient routes to novel fused heterocyclic systems derived from this compound. researchgate.net

Advanced Computational Studies for Enhanced Predictive Capabilities

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding molecular properties and reactivity. Advanced computational studies on this compound can provide deep insights and guide experimental work.

Future computational research should focus on:

Reactivity and Stability Analysis: DFT calculations can be employed to determine global molecular reactivity descriptors. wjarr.com As demonstrated with other pyrimidine derivatives, these calculations can predict the kinetic stability and chemical reactivity of the molecule. wjarr.com A comprehensive study of parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), chemical hardness (η), and chemical softness (σ) would provide a theoretical foundation for its reactivity. wjarr.com

Spectroscopic Characterization: Theoretical calculations can be used to simulate and interpret experimental spectroscopic data (e.g., NMR, IR, UV-Vis). jchemrev.com Time-Dependent DFT (TD-DFT) can be particularly useful for understanding the electronic transitions and predicting the UV-Vis absorption spectra in various solvents. jchemrev.com

Interaction with Other Molecules: Computational models can be used to study the non-covalent interactions between this compound and other molecules, such as metal clusters. bohrium.com Such studies can predict adsorption energies and changes in electronic properties upon interaction, which is crucial for applications in drug delivery or sensor technology. bohrium.com

Table 1: Example of Calculated Reactivity Parameters for Pyrimidine Derivatives using DFT (B3LYP/6-311++G(d,p)) wjarr.com

| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap ΔE (eV) | Hardness η (eV) | Softness σ (eV⁻¹) |

| DMPN | -5.57 | -1.94 | 3.63 | 1.81 | 0.55 |

| DMPO | -5.46 | -1.59 | 3.87 | 1.93 | 0.51 |

| DMPS | -5.54 | -1.66 | 3.88 | 1.94 | 0.51 |

This table showcases typical data obtained from DFT studies on related pyrimidine derivatives, illustrating the type of predictive information that could be generated for this compound.

Integration of this compound into Emerging Chemical Technologies

The unique structural and electronic properties of pyrimidine derivatives suggest that this compound could be a valuable component in various emerging technologies.

Future research should explore its integration into:

Materials Science: Pyrimidine derivatives have found applications in materials science, for instance, as components of organic light-emitting diodes (OLEDs). researchgate.net The specific electronic properties of this compound should be investigated to assess its potential in electro-optical applications. Its ability to act as a fluorescent detector for metal ions could also be explored. researchgate.net

Nanotechnology: The interaction of pyrimidine derivatives with metal nanoclusters has been studied computationally, suggesting potential applications in nanotechnology. bohrium.com Future work could investigate the synthesis and characterization of hybrid materials composed of this compound and metal nanoparticles (e.g., Ag, Au, Cu) for use in catalysis or as chemical sensors. bohrium.com

Catalysis: The pyrimidine scaffold can be incorporated into ligands for transition metal catalysts. Research into the synthesis of novel organometallic complexes featuring this compound as a ligand could lead to new catalysts with unique reactivity and selectivity for a range of organic transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.